Composés allyliques soufrés
Allyl sulfur compounds are a class of organic molecules characterized by the presence of an allylic position attached to a sulfur atom. These compounds play significant roles in various chemical reactions and biological processes. Structurally, they consist of a three-carbon propenyl group (allyl) linked directly to a sulfide group (-S-). Allyl sulfur compounds are synthesized through different methods including direct synthesis from aldehydes or ketones via reduction, or by the reaction between an allylic alcohol and hydrogen sulfide. They find applications in numerous fields such as agriculture, where they can serve as fungicides due to their antimicrobial properties. In organic synthesis, these compounds act as valuable intermediates for the preparation of various sulfur-containing compounds. Additionally, research has indicated potential therapeutic benefits, particularly in inflammation and cancer treatment, owing to their antioxidant and anti-inflammatory activities. Due to their versatile nature, allyl sulfur compounds continue to be an area of interest for both academic and industrial chemists.

Structure | Nom chimique | CAS | Le MF |
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Allyl methyl sulfide | 10152-76-8 | C4H8S |
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Pentasulfide,di-2-propenyl | 118686-45-6 | C6H10S5 |
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Acetyl chloride,2-(2-propen-1-ylthio)- | 29431-25-2 | C5H7ClOS |
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Hexane,1-(2-propen-1-ylthio)- | 18365-70-3 | C9H18S |
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bis(prop-2-en-1-ylsulfanyl)methanethione | 52894-43-6 | C7H10S3 |
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Cyclohexane, (2-propenylthio)- | 53439-63-7 | C9H16S |
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Hexasulfide, di-2-propenyl | 137443-18-6 | C6H10S6 |
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Heptasulfide, di-2-propenyl | 139693-24-6 | C6H10S7 |
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Oxirane, [(2-propenylthio)methyl]- | 24376-05-4 | C6H10OS |
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2-(Allylthio)propanoic acid | 54680-83-0 | C6H10O2S |
Littérature connexe
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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